molecular formula C7H10N2 B025451 5-Ethylpyridin-2-amine CAS No. 19842-07-0

5-Ethylpyridin-2-amine

Cat. No. B025451
CAS RN: 19842-07-0
M. Wt: 122.17 g/mol
InChI Key: OQTNJLQWOVTCPV-UHFFFAOYSA-N
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Description

5-Ethylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. It is characterized by a pyridine ring substituted with an ethyl group and an amino group.

Synthesis Analysis

  • The synthesis of related pyridine compounds often involves reactions such as reductive amination, as in the case of 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).
  • Synthesis from simpler pyridines through substitutions and transformations is another approach, as seen in compounds like 2-amino-5-ethoxypyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Molecular Structure Analysis

  • The molecular structure of pyridine derivatives is often characterized by planar ring systems and coplanar arrangements, as observed in similar compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (Yao et al., 2010).

Chemical Reactions and Properties

  • Pyridine derivatives, including 5-Ethylpyridin-2-amine, can participate in various chemical reactions, notably including reductive amination processes and reactions with other organic compounds to form complex structures (Burkhardt & Coleridge, 2008).

Physical Properties Analysis

  • The physical properties of pyridine derivatives are often influenced by their molecular structure, including melting and boiling points, solubility, and density. However, specific data for 5-Ethylpyridin-2-amine is not provided in the available literature.

Chemical Properties Analysis

  • The chemical properties of such compounds are defined by the presence of functional groups, such as the amino group in 5-Ethylpyridin-2-amine, which can engage in hydrogen bonding and other interactions. This is exemplified in the study of similar pyridine derivatives (Yao et al., 2010).

Scientific Research Applications

Synthetic Methodologies and Catalysis

Reductive Amination

Burkhardt and Coleridge (2008) demonstrated the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations of ketones and aldehydes, highlighting its utility in methanol or neat conditions, which emphasizes the compound's role in synthetic organic chemistry Burkhardt & Coleridge, 2008.

Copper-Catalyzed Amination

Lang et al. (2001) reported the copper-catalyzed amination of aryl halides using conditions that favor low catalyst loading and mild reaction temperatures. This method underscores the potential of 5-Ethylpyridin-2-amine derivatives in catalytic processes Lang et al., 2001.

Advanced Materials and Chemical Sensing

Nonlinear Optical (NLO) Applications

Kolev et al. (2008) synthesized a novel squaric acid derivative involving 5-amino-2-methoxypyridine, demonstrating second-order NLO applications. This research points to the use of 5-Ethylpyridin-2-amine derivatives in developing materials with potential electronic and photonic applications Kolev et al., 2008.

Fluorescent Probes

Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for detecting Fe3+ and Hg2+ ions, showcasing the application of 5-Ethylpyridin-2-amine derivatives in environmental monitoring and bioimaging Singh et al., 2020.

Pharmacological Research

Antimicrobial Agents

Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles derived from 5-ethylpyridin-2-amine, evaluating their antimicrobial activities. This highlights the potential pharmacological applications of derivatives in developing new antimicrobial agents Gaonkar et al., 2006.

Antihyperglycemic Agents

Wagman et al. (2017) discovered a family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues as potent inhibitors of glycogen synthase kinase 3 (GSK3), indicating their potential in treating diabetes Wagman et al., 2017.

Safety And Hazards

5-Ethylpyridin-2-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .

properties

IUPAC Name

5-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNJLQWOVTCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431010
Record name 5-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyridin-2-amine

CAS RN

19842-07-0
Record name 5-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

In said first reaction scheme, we have found that 5-ethyl-1-phenyl-2-(1H)-pyridone can be made from 3-ethyl pyridine (available from Sigma-Aldrich Corporation, St. Louis, Mo.) which is reacted with NaNH2 in presence of a small amount of oleic acid as a catalyst to speed up the reaction. A general reaction scheme for obtaining 2-amino-5-ethyl pyridine isomer from 3-ethylpyridine is provided in U.S. Pat. No. 5,003,069 to McGill et al, “Chichibabin Reaction,” at Example 12. U.S. Pat. No. 5,003,069 is herein incorporated by reference as if fully set forth herein. In this reaction 3-ethyl pyridine (I) is converted to 2-amino-5-ethylpyridine (II) as well as 2-amino-3-ethylpyridine(III).
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NaNH2
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Synthesis routes and methods II

Procedure details

A suspension of benzyl (5-ethyl-2-pyridyl)carbamate (1.9 g., 7.43 mmoles) and 10% palladium-on-carbon (0.4 g.) in ethanol (100 ml.) was shaken with hydrogen at a pressure of 3.5 kg./cm2 hours. The catalyst was removed by filtration and the filtrate concentrated to yield 2-amino-5-ethylpyridine (0.9 g., 99.4%) as a colorless oil.
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1.9 g
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100 mL
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0.4 g
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Synthesis routes and methods III

Procedure details

Following the general method of K. Wachi and A. Terada (Chem. Pharm. Bull., 1980, 28, 465-472), a mixture 81 mg (0.29 mmoles) of 3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one and 2.0 mL of concentrated hydrochloric acid was heated to reflux for 8 h. The reaction was cooled to room temperature and the solvent was evaporated. The residue was dissolved in 4 mL ethyl acetate and washed with 3×1 mL of a 1:1 mixture of 10% of aqueous sodium hydroxide solution and saturated aqueous sodium chloride. The organic solution was dried (sodium sulfate), decanted, and evaporated to give 26 mg (84% yield) of 2-amino-5-ethylpyridine as an amber oil.
Name
3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one
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81 mg
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2 mL
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Synthesis routes and methods IV

Procedure details

0.25 g 5-vinylpyridin-2-yl amine (compound in Production Example 326) and 0.1 g of 10% palladium-carbon were stirred in 5 mL ethyl acetate at room temperature for 2 hours under hydrogen atmosphere. The reaction solution was purified by NH silica gel column chromatography (ethyl acetate), to give 0.24 g of the title compound as a pale yellow oil.
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0.25 g
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5 mL
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palladium-carbon
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0.1 g
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